6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one
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Overview
Description
6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one is a heterocyclic compound that contains both furan and quinazolinone moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with furan-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
Scientific Research Applications
6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring can participate in π-π stacking interactions, while the quinazolinone moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(furan-2-yl)-2-methyl-3H-quinazolin-4-one: Similar structure but with the furan ring attached at the 2-position.
6-(thiophen-3-yl)-2-methyl-3H-quinazolin-4-one: Contains a thiophene ring instead of a furan ring.
6-(pyridin-3-yl)-2-methyl-3H-quinazolin-4-one: Contains a pyridine ring instead of a furan ring.
Uniqueness
6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The combination of the furan and quinazolinone moieties provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-8-14-12-3-2-9(10-4-5-17-7-10)6-11(12)13(16)15-8/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXBNLMKZWFIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C3=COC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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